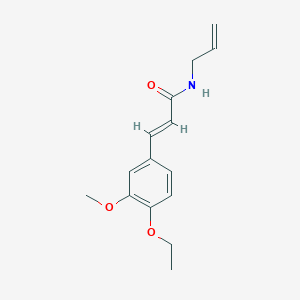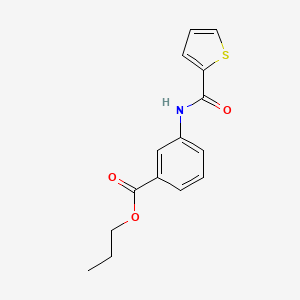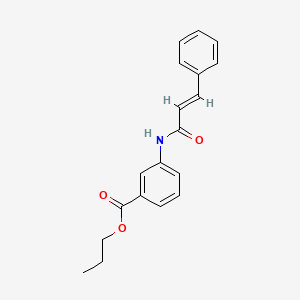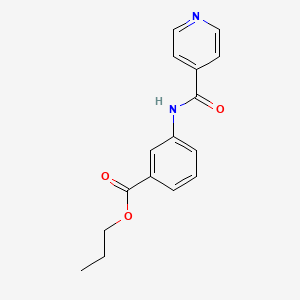![molecular formula C18H18ClNO4 B3752777 propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate](/img/structure/B3752777.png)
propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate
Overview
Description
Propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a propyl ester group, a chlorophenoxy moiety, and an acetamido group attached to a benzoate backbone. Its molecular formula is C17H16ClNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate typically involves a multi-step process:
Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 3-chlorophenoxyacetic acid is then reacted with 3-aminobenzoic acid to form 3-[2-(3-chlorophenoxy)acetamido]benzoic acid.
Esterification: Finally, the 3-[2-(3-chlorophenoxy)acetamido]benzoic acid is esterified with propanol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings and the acetamido group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Hydrolysis: Propanol and 3-[2-(3-chlorophenoxy)acetamido]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the aromatic rings and acetamido group.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Propyl 3-[2-(4-chlorophenoxy)acetamido]benzoate: Similar structure but with a different position of the chlorine atom on the phenoxy ring.
Propyl 3-[2-(2-chlorophenoxy)acetamido]benzoate: Another positional isomer with the chlorine atom at the ortho position.
Propyl 3-[2-(3-bromophenoxy)acetamido]benzoate: Similar structure with a bromine atom instead of chlorine.
Uniqueness
Propyl 3-[2-(3-chlorophenoxy)acetamido]benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenoxy ring can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
propyl 3-[[2-(3-chlorophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-2-9-23-18(22)13-5-3-7-15(10-13)20-17(21)12-24-16-8-4-6-14(19)11-16/h3-8,10-11H,2,9,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAQIYUSNNMXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propyl 3-[(4-bromobenzoyl)amino]benzoate](/img/structure/B3752707.png)
![propyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B3752715.png)

![propyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B3752732.png)

![propyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B3752749.png)
![PROPYL 3-[2-(4-BROMOPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3752752.png)
![propyl 3-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B3752753.png)
![propyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3752767.png)
![propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B3752772.png)
![PROPYL 3-[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B3752785.png)
![propyl 3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B3752796.png)
